1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC16773639
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23NO4 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23) |
| Standard InChI Key | XFLHWJLBGXTNJN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid is a bicyclic organic compound featuring a pyrrolidine core substituted with a naphthalene group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C<sub>20</sub>H<sub>23</sub>NO<sub>4</sub>, with a molecular weight of 341.4 g/mol . The compound’s stereochemistry is defined as (3R,4S) or (3S,4R) depending on the enantiomeric form, though commercial samples often exist as racemic mixtures .
Table 1: Key Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS No. | 959577-47-0 |
| IUPAC Name | (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid |
| Molecular Formula | C<sub>20</sub>H<sub>23</sub>NO<sub>4</sub> |
| Molecular Weight | 341.4 g/mol |
| Chiral Centers | 2 (C3 and C4) |
| Common Synonyms | Boc-trans-DL-β-Pro-4-(1-naphthyl)-OH; (3S,4R)-1-Boc-4-(1-naphthyl)pyrrolidine-3-carboxylic acid |
The compound’s InChI key (InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)) confirms its unique stereochemical arrangement and functional group topology.
Synthesis and Preparation
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step sequence:
-
Pyrrolidine Ring Formation: Cyclization of γ-amino acids or [3+2] cycloaddition reactions to construct the pyrrolidine backbone.
-
Naphthalene Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the naphthalen-1-yl group.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like triethylamine to install the tert-butoxycarbonyl group .
Detailed Protocol
A representative synthesis begins with (3R,4S)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid, which undergoes Boc protection using Boc<sub>2</sub>O in dichloromethane at 0–5°C. The reaction is quenched with aqueous lithium hydroxide to yield the final product after purification via recrystallization (methanol/water) or column chromatography.
Table 2: Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Boc<sub>2</sub>O, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Boc protection of the amine |
| 2 | LiOH, H<sub>2</sub>O/MeOH | Hydrolysis of ester intermediates |
| 3 | Silica gel chromatography (EtOAc/hexanes) | Purification |
Applications in Medicinal Chemistry
Antiviral Research
Pyrrolidine derivatives are increasingly studied for their antiviral activity, particularly against RNA viruses. The naphthalene moiety in this compound enhances hydrophobic interactions with viral protease active sites, while the carboxylic acid group facilitates hydrogen bonding. Preliminary studies suggest inhibitory effects on SARS-CoV-2 main protease (M<sup>pro</sup>) at IC<sub>50</sub> values of 12–15 μM, though in vivo data remain unpublished .
Peptidomimetic Design
The compound serves as a constrained proline analog in peptidomimetics, stabilizing β-turn conformations in cyclic peptides. Its rigid structure improves metabolic stability compared to linear peptides, making it valuable in oncology and immunology drug candidates .
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| American Custom Chemicals | 95% | 5 mg | 504.72 |
| AK Scientific | 95% | 1 g | 536.00 |
| Chemenu | 95% | 1 g | 408.00 |
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